molecular formula C22H28N4O2 B2428161 2-cyano-N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]prop-2-enamide CAS No. 1798402-02-4

2-cyano-N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]prop-2-enamide

Cat. No.: B2428161
CAS No.: 1798402-02-4
M. Wt: 380.492
InChI Key: MGAZALBWYZXHMJ-UHFFFAOYSA-N
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Description

2-cyano-N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C22H28N4O2 and its molecular weight is 380.492. The purity is usually 95%.
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Properties

IUPAC Name

2-cyano-N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-13(2)8-9-26-14(3)10-18(16(26)5)11-19(12-23)22(27)24-20-15(4)25-28-21(20)17-6-7-17/h10-11,13,17H,6-9H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAZALBWYZXHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCC(C)C)C)C=C(C#N)C(=O)NC2=C(ON=C2C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-cyano-N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of cyano compounds and amides, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular structure of the compound features several functional groups that may contribute to its biological activity:

  • Cyano group (-C≡N) : Known for its reactivity and ability to form various derivatives.
  • Oxazole ring : A heterocyclic structure that often exhibits biological activity.
  • Pyrrole moiety : Associated with various pharmacological effects.

Key Physical and Chemical Properties :

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O
Molecular Weight319.41 g/mol
SolubilitySoluble in organic solvents (e.g., DMF, DCM)

While the exact mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest several potential pathways:

  • Lysophosphatidic Acid Receptor Modulation : Similar compounds have been identified as ligands for lysophosphatidic acid receptors, which are involved in various cellular processes including proliferation and survival .
  • Cytotoxic Effects : Initial evaluations indicate that the compound may exhibit cytotoxicity against certain cancer cell lines, potentially through the induction of apoptosis or inhibition of cell proliferation.

Case Studies and Research Findings

Research on related compounds has provided insights into the potential efficacy of this compound:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluating similar oxazole derivatives demonstrated significant anti-proliferative effects against breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines, with some derivatives achieving over 90% inhibition .
    • The cytotoxic mechanism was linked to increased production of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
  • Antimicrobial Activity :
    • Compounds with similar structural features have shown promising antimicrobial properties against various pathogens, suggesting that this compound could exhibit similar effects .

Scientific Research Applications

The potential biological applications of this compound stem from its structural characteristics, which may allow it to interact with various biological targets. Preliminary studies suggest that it could exhibit:

  • Anticancer Activity: The compound's structural motifs may allow it to inhibit specific pathways involved in cancer cell proliferation.
  • Neuroprotective Effects: Compounds with similar structures have shown promise in protecting neuronal cells from damage.

Synthesis and Optimization

The synthesis of this compound can be approached through various methods that require careful optimization of parameters such as temperature, reaction time, and solvent choice. Common solvents for these reactions include dimethylformamide and dichloromethane.

Key Steps in Synthesis:

  • Formation of the oxazole ring.
  • Introduction of the cyano group.
  • Amide bond formation with the pyrrole derivative.

Case Studies

Several studies have investigated compounds with similar structures to assess their biological activities:

  • Anticancer Studies: Research has demonstrated that derivatives of oxazole compounds can inhibit tumor growth in various cancer cell lines.
  • Neuroprotective Studies: Compounds exhibiting structural similarities have been shown to reduce oxidative stress in neuronal cells, suggesting a protective role against neurodegenerative diseases.

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